molecular formula C12H17NO2 B148420 1-Butylindoline-5,6-diol CAS No. 139721-22-5

1-Butylindoline-5,6-diol

Cat. No.: B148420
CAS No.: 139721-22-5
M. Wt: 207.27 g/mol
InChI Key: QFFLWFJPXWCDFQ-UHFFFAOYSA-N
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Description

1-Butylindoline-5,6-diol is a synthetic organic compound characterized by an indoline core (a hydrogenated indole derivative) substituted with a butyl group at the 1-position and hydroxyl groups at the 5- and 6-positions. While direct data on this compound is absent in the provided evidence, its structural features can be inferred from its name and compared to analogous diols. The indoline scaffold confers partial saturation to the heterocyclic ring, enhancing stability compared to aromatic indoles.

Properties

CAS No.

139721-22-5

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-butyl-2,3-dihydroindole-5,6-diol

InChI

InChI=1S/C12H17NO2/c1-2-3-5-13-6-4-9-7-11(14)12(15)8-10(9)13/h7-8,14-15H,2-6H2,1H3

InChI Key

QFFLWFJPXWCDFQ-UHFFFAOYSA-N

SMILES

CCCCN1CCC2=CC(=C(C=C21)O)O

Canonical SMILES

CCCCN1CCC2=CC(=C(C=C21)O)O

Synonyms

1H-Indole-5,6-diol, 1-butyl-2,3-dihydro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

5,6-Dihydroxyindole (C₈H₇NO₂; MW: 149.15 g/mol)
  • Structure : Aromatic indole core with hydroxyl groups at positions 5 and 6.
  • Key Differences : Lacks the butyl group and unsaturated indoline ring.
  • Applications : Used in cosmetics (e.g., IMEXINE OAY) as a precursor for melanin-like polymers .
  • Relevance : The absence of the butyl group in 5,6-dihydroxyindole reduces lipophilicity, limiting its penetration through lipid membranes compared to 1-butylindoline-5,6-diol.
1,6-Hexanediol (C₆H₁₄O₂; MW: 118.18 g/mol)
  • Structure : Linear aliphatic diol with hydroxyl groups at terminal positions.
  • Key Differences : Lacks aromatic or heterocyclic components.
  • Applications : Widely used in polymer synthesis (e.g., polyesters, polyurethanes) due to its bifunctional reactivity .
  • Relevance : The linear structure of 1,6-hexanediol contrasts with the planar indoline system of the target compound, suggesting divergent applications in materials science.
Hydroxenin (C₂₀H₃₂O₂; MW: 304.47 g/mol)
  • Structure : Cyclic diterpene with conjugated triene and diol groups.
  • Key Differences : Complex cyclic backbone vs. indoline core.
  • Applications : Intermediate in vitamin A synthesis, leveraging its conjugated system for light absorption .
  • Relevance : The bulky hydrocarbon chain in hydroxenin enhances lipid solubility, a feature shared with this compound, though their biological targets differ.
Oxysterol Derivatives (e.g., Steroidal Diols)
  • Structure : Steroid backbone with diol groups at positions 3 and 6.
  • Key Differences: Tetracyclic steroidal framework vs. monocyclic indoline.
  • Applications : Osteogenic agents stimulating the hedgehog signaling pathway for bone disorder treatment .
  • Relevance : The presence of multiple chiral centers in oxysterols contrasts with the simpler stereochemistry of this compound, impacting synthetic complexity.
Morphinan-3,6-diol (C₁₇H₁₉NO₃; MW: 285.34 g/mol)
  • Structure : Morphinan core with epoxy and methyl substituents alongside diol groups.
  • Key Differences : Opioid-related structure with additional functional groups.
  • Applications : Industrial use in bitumen modification due to its epoxy-diol reactivity .
  • Relevance : The epoxy group in morphinan-3,6-diol enables cross-linking in polymers, a feature absent in this compound.

Molecular and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Applications
This compound C₁₂H₁₅NO₂* ~206.26* Indoline Butyl, 5,6-diol Hypothesized: Pharmaceuticals, Materials
5,6-Dihydroxyindole C₈H₇NO₂ 149.15 Indole 5,6-diol Cosmetics
1,6-Hexanediol C₆H₁₄O₂ 118.18 Aliphatic chain Terminal diol Polymers
Hydroxenin C₂₀H₃₂O₂ 304.47 Cyclic diterpene Conjugated triene, diol Vitamin A synthesis
Oxysterol Derivatives ~C₂₇H₄₄O₃† ~428.64† Steroid 3,6-diol, alkyl chains Bone disorders
Morphinan-3,6-diol C₁₇H₁₉NO₃ 285.34 Morphinan Epoxy, methyl, 3,6-diol Bitumen modification

*Inferred from structural data; †Representative example.

Application-Driven Comparisons

  • Unlike oxysterols, it lacks a steroidal scaffold, suggesting divergent mechanisms of action unrelated to hedgehog signaling .
  • Materials Science :

    • The indoline core could enable π-stacking interactions in conductive polymers, contrasting with 1,6-hexanediol’s role in flexible polyesters .
    • Compared to morphinan-3,6-diol, the absence of epoxy groups limits cross-linking utility .

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